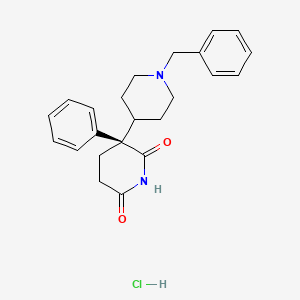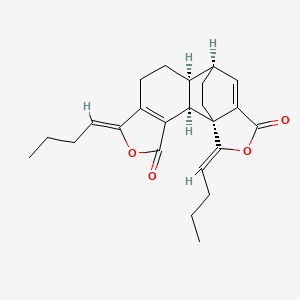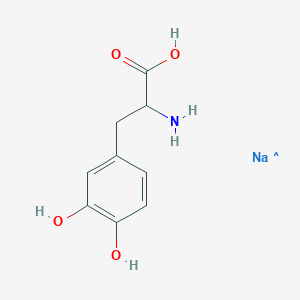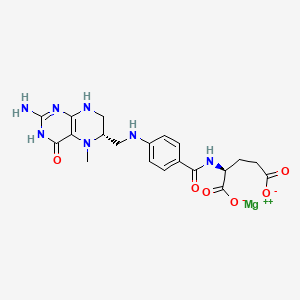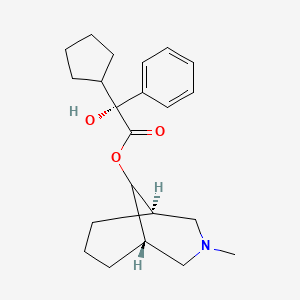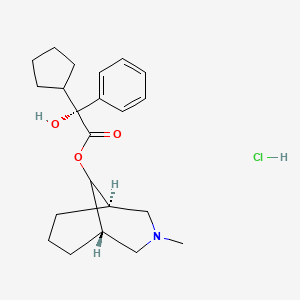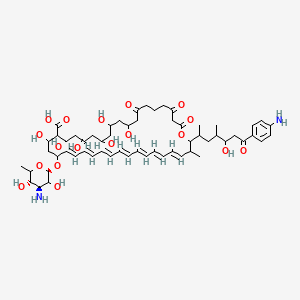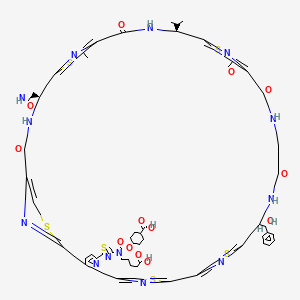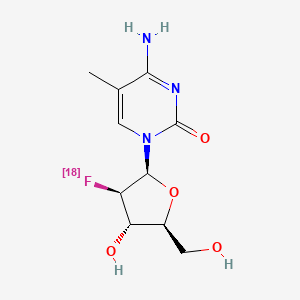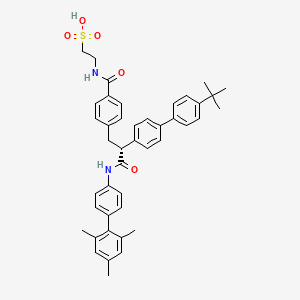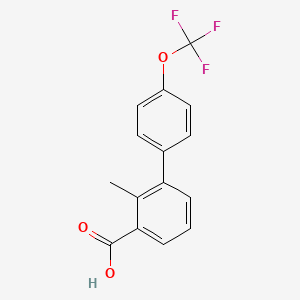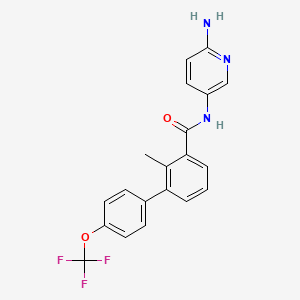
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LNC-119 is an aminosteroid.
Applications De Recherche Scientifique
Platelet-Activating Factor Antagonist
A study by Tilley et al. (1989) explored biphenylcarboxamide derivatives, including compounds structurally related to (1,1'-Biphenyl)-3-carboxamide, as antagonists of platelet-activating factor (PAF). These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic value in respiratory conditions (Tilley et al., 1989).
Anticonvulsant Properties
Kubicki et al. (2000) conducted a study on the crystal structures of anticonvulsant enaminones, including a compound with structural similarities to (1,1'-Biphenyl)-3-carboxamide. This research contributes to understanding the molecular basis of anticonvulsant activity (Kubicki et al., 2000).
Antifungal Activity
Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).
Semifluorinated Aromatic Polyamides
Bera et al. (2012) explored the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives structurally similar to (1,1'-Biphenyl)-3-carboxamide. These polyamides demonstrated good solubility in organic solvents and promising thermal stability, suggesting applications in advanced material sciences (Bera et al., 2012).
Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound structurally related to (1,1'-Biphenyl)-3-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showed potential for central nervous system applications (Yamamoto et al., 2016).
Cancer Cell Proliferation Inhibition
Lu et al. (2017) synthesized a compound similar to (1,1'-Biphenyl)-3-carboxamide and demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).
Propriétés
Numéro CAS |
1799493-16-5 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- |
Formule moléculaire |
C20H16F3N3O2 |
Poids moléculaire |
387.36 |
Nom IUPAC |
N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-16(13-5-8-15(9-6-13)28-20(21,22)23)3-2-4-17(12)19(27)26-14-7-10-18(24)25-11-14/h2-11H,1H3,(H2,24,25)(H,26,27) |
Clé InChI |
PTRVNXFOPOCXPE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N)N=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LNC-119; LNC 119; LNC119; Sonidegib metabolite M16; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



